SPA70 is a synthetic, small-molecule compound that acts as a potent and selective antagonist of the human pregnane X receptor (hPXR) [, ]. PXR is a nuclear receptor that plays a crucial role in regulating drug metabolism and detoxification processes in the liver and other tissues []. SPA70 is a valuable research tool for investigating the function of hPXR and its role in various physiological and pathological processes, including drug metabolism, inflammation, and cancer.
SPA70 is identified as a potent antagonist of the human pregnane X receptor, a crucial nuclear receptor involved in the regulation of drug metabolism and transport. Its significance lies in its ability to modulate the effects of various therapeutic agents, particularly in enhancing the efficacy of chemotherapeutic drugs like paclitaxel in resistant cancer cells. SPA70 was discovered through high-throughput screening of a diverse chemical library, leading to its characterization as a selective and non-toxic compound with potential applications in cancer therapy.
The compound SPA70 was derived from a library of over 160,000 compounds screened for their ability to interact with the human pregnane X receptor. It was identified as a specific antagonist, designated as specific PXR antagonist number 70. The discovery and initial investigations into its effects were documented in various studies, highlighting its potential in enhancing drug sensitivity and reducing resistance in cancer therapies .
SPA70 is classified as a small organic molecule and belongs to the category of pharmacological agents that target nuclear receptors. It specifically inhibits the activity of the human pregnane X receptor, which plays a vital role in regulating the expression of genes involved in drug metabolism and transport .
The synthesis of SPA70 involves several steps that utilize standard organic chemistry techniques. The process begins with the formation of key intermediates through reactions involving various reagents such as sodium bicarbonate and chloroacetone, followed by purification steps including flash chromatography.
SPA70 has a complex molecular structure characterized by a 1-substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole scaffold. This structure is essential for its interaction with the human pregnane X receptor.
SPA70 primarily acts through competitive inhibition of the human pregnane X receptor. It alters the receptor's conformation, preventing it from interacting effectively with its natural ligands.
The mechanism by which SPA70 operates involves blocking the activation of the human pregnane X receptor, which is known to regulate genes involved in drug metabolism.
SPA70 has significant potential applications in cancer research and therapy:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: